3-((6-Chlorthiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorbenzamid
Übersicht
Beschreibung
PC190723 ist ein kleines Molekül, das aufgrund seiner starken antibakteriellen Eigenschaften große Aufmerksamkeit erregt hat. Diese Verbindung hat sich als wirksam bei der Hemmung des Wachstums verschiedener grampositiver Bakterien erwiesen, darunter Methicillin-resistenter Staphylococcus aureus (MRSA) und Bacillus subtilis .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von PC190723 umfasst mehrere wichtige Schritte:
Ausgangsmaterial: Die Synthese beginnt mit der Herstellung von 2,6-Difluor-3-methoxybenzoesäure.
Amidbildung: Diese Säure wird dann unter Verwendung von Thionylchlorid in ihr entsprechendes Säurechlorid umgewandelt.
Kupplungsreaktion: Das Säurechlorid wird in Gegenwart einer Base wie Triethylamin mit 6-Chlorthiazolo[5,4-b]pyridin-2-amin umgesetzt, um das gewünschte Benzamidderivat zu bilden.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für PC190723 nicht umfassend dokumentiert sind, würde der allgemeine Ansatz darin bestehen, den Labor-Syntheseprozess zu skalieren. Dazu gehören die Optimierung der Reaktionsbedingungen, die Sicherstellung der Reinheit und die Implementierung kostengünstiger Produktionstechniken.
Wissenschaftliche Forschungsanwendungen
PC190723 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Modellverbindung zur Untersuchung der Synthese und Reaktivität von Benzamidderivaten.
Wirkmechanismus
PC190723 entfaltet seine Wirkung durch Bindung an das FtsZ-Protein, einen Schlüsselbestandteil des bakteriellen Zytoskeletts, der an der Zellteilung beteiligt ist. Die Bindung von PC190723 stabilisiert die polymerisierte Form von FtsZ, verhindert sein normales dynamisches Verhalten und hemmt so die bakterielle Cytokinese. Dies führt zur Bildung nicht-funktionaler Filamente und letztendlich zum Absterben der Bakterienzelle .
Wirkmechanismus
Target of Action
The primary target of 3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K plays a crucial biological function in the process of cell growth, survival, proliferation, and differentiation .
Mode of Action
The compound interacts with its target, PI3K, through key hydrogen bonds interaction . It shows potent PI3K inhibitory activity, with the IC50 of a representative compound reaching 3.6 nm .
Biochemical Pathways
The compound affects the PI3K signaling pathway, which plays a crucial role in cell growth, survival, proliferation, and differentiation . Inhibition of PI3K can lead to a decrease in these cellular processes, which is particularly relevant in the context of cancer therapy .
Result of Action
The result of the compound’s action is the inhibition of PI3K, leading to a decrease in cell growth, survival, proliferation, and differentiation . This makes it a potential candidate for tumor-targeted therapy .
Biochemische Analyse
Biochemical Properties
3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in various cellular processes such as growth, proliferation, and survival . The compound interacts with the active site of PI3K, forming hydrogen bonds and hydrophobic interactions that inhibit the enzyme’s activity. Additionally, it may interact with other proteins and biomolecules involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of 3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide on cells are profound. It has been shown to influence cell signaling pathways, particularly the PI3K/Akt pathway, which is crucial for cell survival and proliferation . By inhibiting PI3K, the compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for anticancer therapy. Furthermore, it affects gene expression and cellular metabolism, leading to altered cellular functions and reduced tumor growth in various cancer cell lines.
Molecular Mechanism
At the molecular level, 3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide exerts its effects primarily through enzyme inhibition. The compound binds to the active site of PI3K, preventing its interaction with phosphoinositides and subsequent activation of downstream signaling molecules . This inhibition disrupts the PI3K/Akt signaling pathway, leading to decreased cell survival and proliferation. Additionally, the compound may influence other molecular targets, such as kinases and transcription factors, further modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease upon prolonged exposure to light and heat . In in vitro studies, the compound has shown sustained inhibitory effects on PI3K activity over several hours, leading to long-term changes in cellular functions. In in vivo studies, the compound’s effects on tumor growth and metastasis have been observed over weeks, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered blood parameters have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its biotransformation, leading to the formation of metabolites that are excreted via the kidneys. The compound’s metabolism may also influence its pharmacokinetics and bioavailability, affecting its overall therapeutic potential.
Transport and Distribution
Within cells and tissues, 3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific cellular compartments. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its molecular targets . It may also be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. This localization is essential for its inhibitory effects on PI3K and other cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PC190723 involves several key steps:
Starting Material: The synthesis begins with the preparation of 2,6-difluoro-3-methoxybenzoic acid.
Amide Formation: This acid is then converted into its corresponding acid chloride using thionyl chloride.
Coupling Reaction: The acid chloride is reacted with 6-chlorothiazolo[5,4-b]pyridin-2-amine in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
While specific industrial production methods for PC190723 are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing cost-effective production techniques.
Analyse Chemischer Reaktionen
Arten von Reaktionen
PC190723 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Amid- und Methoxygruppen. Es kann auch an Wasserstoffbrückenbindungen und anderen nicht-kovalenten Wechselwirkungen mit seinem Zielprotein FtsZ teilnehmen .
Häufige Reagenzien und Bedingungen
Reagenzien: Thionylchlorid, Triethylamin, 6-Chlorthiazolo[5,4-b]pyridin-2-amin.
Hauptprodukte
Das Hauptprodukt dieser Reaktionen ist PC190723 selbst, das durch die Kupplung der Säurechlorid- und Aminkomponenten gebildet wird.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
DS01750413: Ein Derivat von PC190723 mit verbesserter in-vitro- und in-vivo-Aktivität gegen MRSA.
Verbindung 1: Ein optimiertes Derivat von 3-Methoxybenzamid mit überlegenen Potenzen und arzneimittelähnlichen Eigenschaften.
Einzigartigkeit
PC190723 ist einzigartig in seiner spezifischen Zielansprache des FtsZ-Proteins, das einen neuartigen Wirkmechanismus im Vergleich zu traditionellen Antibiotika darstellt. Diese Spezifität reduziert die Wahrscheinlichkeit von Kreuzresistenz mit anderen Antibiotikaklassen und unterstreicht sein Potenzial als ein First-in-Class-Antibakteriell .
Eigenschaften
IUPAC Name |
3-[(6-chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF2N3O2S/c15-6-3-8-14(19-4-6)23-10(20-8)5-22-9-2-1-7(16)11(12(9)17)13(18)21/h1-4H,5H2,(H2,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYJNSBDHOVLAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OCC2=NC3=C(S2)N=CC(=C3)Cl)F)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648429 | |
Record name | 3-[(6-Chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951120-33-5 | |
Record name | PC-190723 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951120335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(6-Chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PC-190723 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V5K32W934 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.